N,N-dimethyl-2-prop-2-enoxyethanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-dimethyl-2-prop-2-enoxyethanamine can be synthesized through the reaction of allyl alcohol with dimethylamine . The reaction involves the formation of an ethanolamine salt, which is then subjected to a condensation reaction under basic conditions to yield the target compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2-prop-2-enoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted ethanamines.
Scientific Research Applications
N,N-dimethyl-2-prop-2-enoxyethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of polymers, paints, and coatings.
Biology: Acts as a ligand in various biochemical assays.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized as a solvent and catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-prop-2-enoxyethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
- N,N-dimethyl-2-prop-2-enoxyethanamine
- N,N-dimethyl-2-(prop-2-en-1-yloxy)ethanamine
- Ethanamine, N,N-dimethyl-2-(2-propen-1-yloxy)-
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to act as an effective intermediate and solvent in various applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
N,N-dimethyl-2-prop-2-enoxyethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-6-9-7-5-8(2)3/h4H,1,5-7H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYONRCXBJKEEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293977 | |
Record name | n,n-dimethyl-2-(prop-2-en-1-yloxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3205-11-6 | |
Record name | NSC93255 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93255 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,n-dimethyl-2-(prop-2-en-1-yloxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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